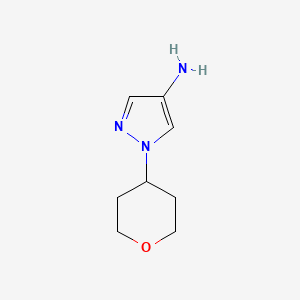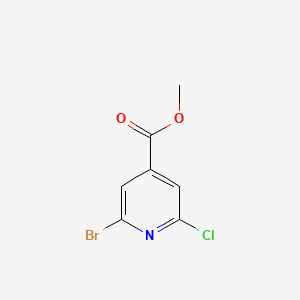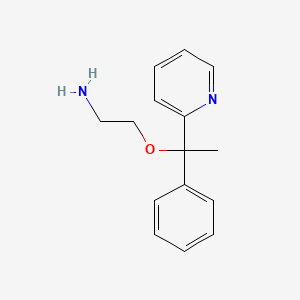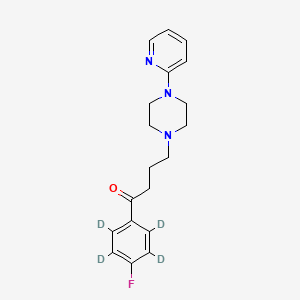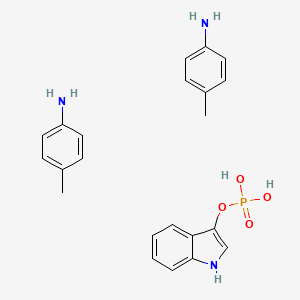
3-Indoxyl Phosphate, Di-p-Toluidinium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is a chemical compound with the molecular formula C22H26N3O4P and a molecular weight of 427.4 g/mol . It is primarily used as a histochemical substrate for alkaline phosphatase, an enzyme that removes phosphate groups from molecules . This compound is valuable in various biochemical and histochemical applications due to its ability to produce a colorimetric change upon enzymatic reaction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indoxyl Phosphate, Di-p-Toluidinium Salt involves the esterification of indoxyl with phosphoric acid, followed by the formation of a salt with p-toluidine. The reaction typically requires controlled conditions, including specific temperatures and solvents such as dimethyl sulfoxide (DMSO) or methanol . The compound is then purified through crystallization or other separation techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is often produced in powder form and stored at low temperatures (around -20°C) to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Indoxyl Phosphate, Di-p-Toluidinium Salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by alkaline phosphatase to produce indoxyl and phosphate.
Oxidation: Indoxyl, the hydrolysis product, can undergo oxidation to form indigo dye.
Common Reagents and Conditions
Alkaline Phosphatase: Used to catalyze the hydrolysis of this compound.
Oxidizing Agents: Such as atmospheric oxygen, which can oxidize indoxyl to indigo.
Major Products Formed
Indoxyl: Formed through hydrolysis.
Indigo Dye: Formed through the oxidation of indoxyl.
Wissenschaftliche Forschungsanwendungen
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is widely used in scientific research, including:
Histochemistry: As a substrate for alkaline phosphatase in histochemical staining to visualize enzyme activity.
Biochemistry: In enzyme kinetics studies to understand the behavior of alkaline phosphatase.
Medical Diagnostics: Used in diagnostic assays to detect enzyme activity related to various diseases.
Industrial Applications: Employed in the production of dyes and pigments through its oxidation products.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with alkaline phosphatase. Upon enzymatic hydrolysis, 3-Indoxyl Phosphate, Di-p-Toluidinium Salt releases indoxyl, which can then be oxidized to form a visible indigo dye . This colorimetric change is used to detect and quantify enzyme activity in various assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-chloro-3-indolyl Phosphate: Another substrate for alkaline phosphatase, used in similar applications.
3-Indoxyl Phosphate Disodium Salt: A similar compound with different counterions, used in biochemical assays.
Uniqueness
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is unique due to its specific interaction with alkaline phosphatase and its ability to produce a distinct color change upon enzymatic reaction. This makes it particularly useful in histochemical and diagnostic applications where visual detection is crucial .
Eigenschaften
CAS-Nummer |
103404-81-5 |
|---|---|
Molekularformel |
C15H17N2O4P |
Molekulargewicht |
320.28 g/mol |
IUPAC-Name |
1H-indol-3-yl dihydrogen phosphate;4-methylaniline |
InChI |
InChI=1S/C8H8NO4P.C7H9N/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;1-6-2-4-7(8)5-3-6/h1-5,9H,(H2,10,11,12);2-5H,8H2,1H3 |
InChI-Schlüssel |
DVFSEXUMYANGAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)
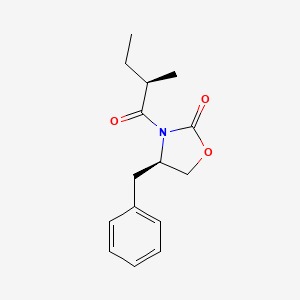
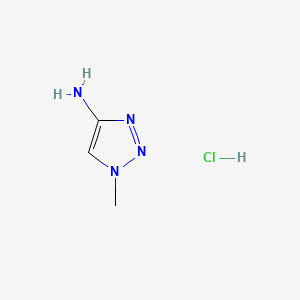
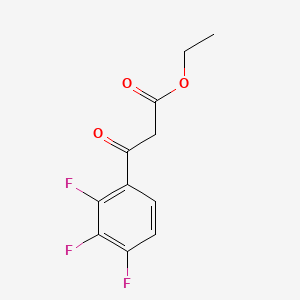
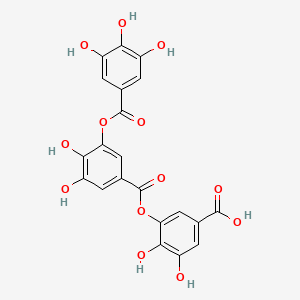
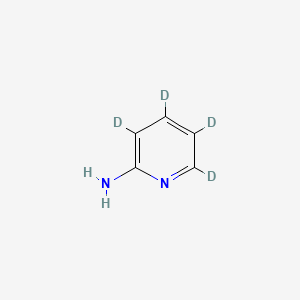
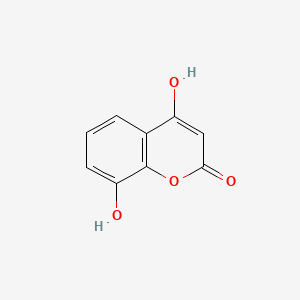
![methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate](/img/structure/B569129.png)
